molecular formula C17H20BrN3O2 B10941582 N-(4-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide

N-(4-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide

Cat. No.: B10941582
M. Wt: 378.3 g/mol
InChI Key: HMSQUZZHBDZOPV-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including an acetyl group, a bromo-substituted pyrazole ring, and a methylpropanamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting with a suitable precursor, such as 4-bromo-3,5-dimethyl-1H-pyrazole, which can be synthesized through cyclization reactions involving hydrazines and diketones.

    Amidation: The final step involves coupling the acetylphenyl and pyrazole intermediates with a suitable amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide
  • N-(4-acetylphenyl)-3-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide

Uniqueness

N-(4-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide is unique due to the presence of the bromo group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C17H20BrN3O2

Molecular Weight

378.3 g/mol

IUPAC Name

N-(4-acetylphenyl)-3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C17H20BrN3O2/c1-10(9-21-12(3)16(18)11(2)20-21)17(23)19-15-7-5-14(6-8-15)13(4)22/h5-8,10H,9H2,1-4H3,(H,19,23)

InChI Key

HMSQUZZHBDZOPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)C(=O)NC2=CC=C(C=C2)C(=O)C)C)Br

Origin of Product

United States

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